1-Cyclopropoxy-3-(trifluoromethyl)benzene
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Overview
Description
1-Cyclopropoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol This compound features a benzene ring substituted with a cyclopropoxy group and a trifluoromethyl group
Preparation Methods
The synthesis of 1-Cyclopropoxy-3-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of a cyclopropoxy-substituted aryl halide with a trifluoromethyl-substituted boronic acid or ester.
Industrial production methods for this compound may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-Cyclopropoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzene ring can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropoxy-3-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, making derivatives of this compound potential candidates for drug development.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, being highly electronegative, can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. This can lead to the formation of stable complexes with various biological targets, enhancing the compound’s efficacy in medicinal applications .
Comparison with Similar Compounds
1-Cyclopropoxy-3-(trifluoromethyl)benzene can be compared with other trifluoromethyl-substituted benzene derivatives, such as:
1,3-Bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups on the benzene ring, which can further enhance its lipophilicity and metabolic stability.
1-Chloro-3-(trifluoromethyl)benzene: The presence of a chloro group instead of a cyclopropoxy group can significantly alter the compound’s reactivity and applications.
The uniqueness of this compound lies in the combination of the cyclopropoxy and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9F3O |
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Molecular Weight |
202.17 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)7-2-1-3-9(6-7)14-8-4-5-8/h1-3,6,8H,4-5H2 |
InChI Key |
FDMKWOVUZPQJFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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